![molecular formula C21H17NO2 B2540635 N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide CAS No. 616214-89-2](/img/structure/B2540635.png)
N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide is a compound that is likely to be a derivative of naphtho[2,1-b]furan. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related naphthofuran compounds are discussed, which can provide insights into the characteristics of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide.
Synthesis Analysis
The synthesis of naphthofuran derivatives typically involves base-catalyzed cyclization reactions of o-alkoxybenzoylarene derivatives, as described in the synthesis of various naphthofurans and benzodifurans . Additionally, the synthesis of benzo[b]naphtho[2,1-d]furans from 1-benzylisoquinolines is reported, which suggests a possible route for the synthesis of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide .
Molecular Structure Analysis
The molecular structure of naphthofuran derivatives is characterized by the fusion of a furan ring with a naphthalene moiety. The specific substitution pattern on the naphthofuran core can significantly influence the chemical and physical properties of the compound. The structure of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide would include a benzyl group attached to the nitrogen atom of the acetamide moiety, which is linked to the naphthofuran core.
Chemical Reactions Analysis
Naphthofuran derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation . These reactions can be used to introduce different functional groups into the naphthofuran core, potentially modifying the biological activity of the compound. The presence of the acetamide group in N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide may also influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthofuran derivatives are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by their molecular structure, including factors such as the presence of electron-donating or electron-withdrawing groups, the rigidity of the molecular framework, and the overall molecular polarity. The antimicrobial and anti-inflammatory activities of some naphthofuran derivatives have been reported, indicating potential pharmacological applications .
Scientific Research Applications
Photochromic Applications
Research on naphthofuran derivatives has demonstrated their potential in photochromic applications. For instance, the study on 5-hydroxy substituted naphthofurans explores the synthesis of photochromic benzochromenes, highlighting the ability of these compounds to change color upon UV irradiation. This characteristic suggests that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide could be explored for its photochromic properties, which might be useful in developing materials for optical storage devices, smart windows, or UV sensors (Aiken et al., 2014).
Synthesis of Heterocyclic Compounds
The facile synthesis of regio-isomeric naphthofurans outlines methodologies for creating diverse naphthofuran compounds. Such research underlines the versatility of naphthofuran derivatives in synthesizing complex organic molecules, indicating that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide might serve as a precursor or intermediate in synthesizing novel organic compounds with potential pharmaceutical or material science applications (Park & Jeong, 2005).
Potential in Antineoplastic Agents
The design of antineoplastic agents based on the "2-phenylnaphthalene-type" structural pattern, including benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, illustrates the therapeutic potential of naphthofuran derivatives in cancer research. These compounds have shown inhibitory action against various cancer cell lines, suggesting that derivatives like N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide could be explored for their antineoplastic properties, contributing to the development of new cancer therapies (Cheng et al., 1993).
Antibacterial Activities
The synthesis and characterization of naphtho[2,1-b]furan derivatives have highlighted their excellent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide might possess antibacterial properties, which could be significant in the search for new antibiotics or antiseptic agents (Nagarsha et al., 2022).
Mechanism of Action
Future Directions
The future directions for research on “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” and related compounds could involve further exploration of their biological activities. For instance, naphtho[1,2-b]furan-2-carboxamides have shown promise as potential treatments for obesity , suggesting that “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” could also have interesting biological properties worth investigating.
properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDAKSVDNWPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)
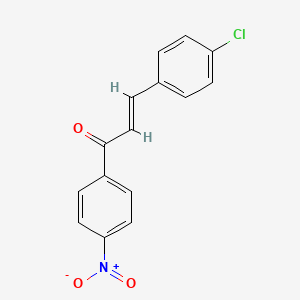
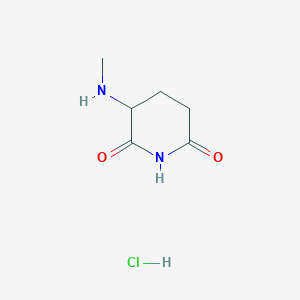

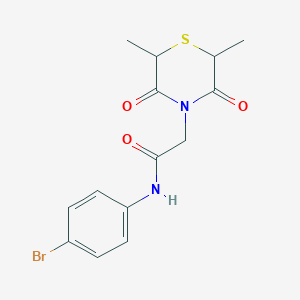

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)
![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
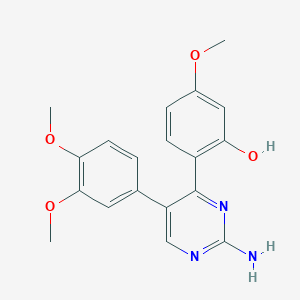
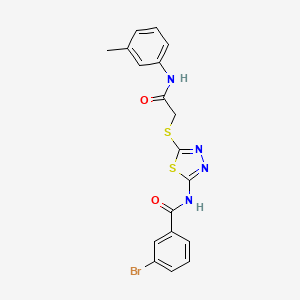
![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)

